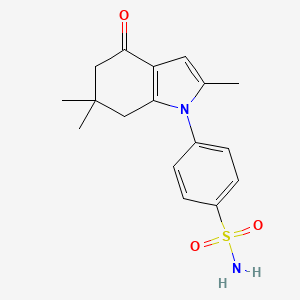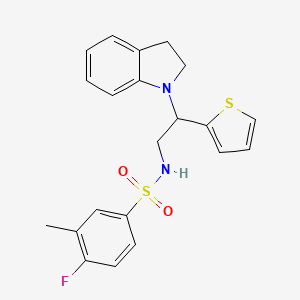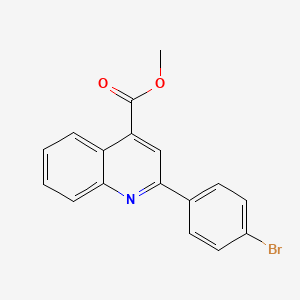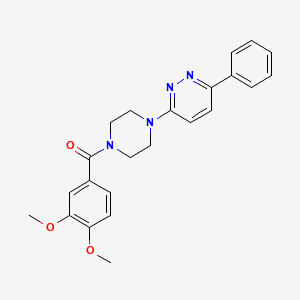![molecular formula C25H30ClN5OS B2456379 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-54-4](/img/no-structure.png)
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30ClN5OS and its molecular weight is 484.06. The purity is usually 95%.
BenchChem offers high-quality 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Screening
Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their pharmacophoric model for improved antimicrobial, analgesic, and anti-inflammatory activities. These compounds have shown promising results in preliminary pharmacological screenings, with specific derivatives exhibiting significant activity against microbes, pain, and inflammation (Dash et al., 2017).
Antimicrobial Applications
The antimicrobial properties of quinazoline derivatives have been extensively studied. Novel series of these compounds have been synthesized and evaluated for their activity against a wide range of bacteria and fungi, highlighting their potential as effective antimicrobial agents (Patel et al., 2012).
Anti-inflammatory and Analgesic Activities
Some quinazoline derivatives have been specifically designed to target and alleviate pain and inflammation. Their pharmacological evaluations indicate that certain derivatives possess both analgesic and anti-inflammatory properties, making them potential candidates for the development of new pain relief and anti-inflammatory drugs (Gineinah et al., 2002).
Antitumor Agents
Research into the antitumor applications of quinazoline derivatives has yielded compounds with potent antiproliferative activities against various cancer cell lines. These studies not only reveal the mechanisms through which these compounds exert their effects but also underscore the potential of quinazoline derivatives as antitumor agents, providing a foundation for further development in cancer therapy (Li et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 2-chloro-6-nitrobenzoic acid with 2-mercaptoaniline to form 2-(2-mercaptoanilino)benzoic acid. This intermediate is then reacted with 2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one to form the desired compound.", "Starting Materials": [ "2-chloro-6-nitrobenzoic acid", "2-mercaptoaniline", "2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one" ], "Reaction": [ "Step 1: Reaction of 2-chloro-6-nitrobenzoic acid with thionyl chloride to form 2-chloro-6-nitrobenzoyl chloride.", "Step 2: Reaction of 2-chloro-6-nitrobenzoyl chloride with 2-mercaptoaniline in the presence of a base such as triethylamine to form 2-(2-mercaptoanilino)benzoic acid.", "Step 3: Reaction of 2-(2-mercaptoanilino)benzoic acid with 2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one in the presence of a base such as potassium carbonate to form the desired compound '4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione'." ] } | |
CAS RN |
689266-54-4 |
Product Name |
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |
Molecular Formula |
C25H30ClN5OS |
Molecular Weight |
484.06 |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H30ClN5OS/c1-18-10-11-19(26)17-22(18)30-13-15-31(16-14-30)23(32)9-3-2-6-12-27-24-20-7-4-5-8-21(20)28-25(33)29-24/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H2,27,28,29,33) |
InChI Key |
SJNPCDLWAMTRDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxyphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2456299.png)
![N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456300.png)
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2456302.png)
![N-[cyano-(4-fluorophenyl)methyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2456305.png)




![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)
